molecular formula C30H29ClN6O2 B2641580 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 2320547-38-2

1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No. B2641580
CAS RN: 2320547-38-2
M. Wt: 541.05
InChI Key:
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Description

The compound “1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” is a complex organic molecule. It has a structural formula that was created with Name2Struct - CS ChemDraw Ultra . The International Chemical Identifier (InChI) for this compound is InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 .


Molecular Structure Analysis

The molecular structure of this compound involves several functional groups, including a piperazine ring, a triazoloquinazolinone group, and a chlorophenyl group . The exact 3D structure and conformation would depend on the specific conditions and environment.

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the retrieved data, compounds with similar structures, such as 3C-PEP, have been reported to be potent dopamine transporter (DAT) ligands . They show high selectivity for the dopamine transporter with relatively low affinity for the closely related norepinephrine transporter (NET) and the serotonin transporter (SERT) .

properties

IUPAC Name

1-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-4-(2-phenylethyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37ClN6O2/c31-23-9-6-10-24(21-23)34-17-19-35(20-18-34)28(38)14-13-27-32-33-30-36(16-15-22-7-2-1-3-8-22)29(39)25-11-4-5-12-26(25)37(27)30/h1-3,6-10,21,25-26,30,33H,4-5,11-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXHRHXFXQMTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)CCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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